REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[O:10][CH3:11].[CH3:12][O:13][C:14]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[CH:20][C:15]=1[C:16](OC)=[O:17].[NH4+].[Cl-]>CCOCC>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:16]([OH:17])([C:15]2[CH:20]=[CH:21][C:22]([O:24][CH3:25])=[CH:23][C:14]=2[O:13][CH3:12])[C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=2[O:10][CH3:11])=[C:3]([O:10][CH3:11])[CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
4.23 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)OC)OC
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Name
|
|
Quantity
|
2.2 g
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Type
|
reactant
|
Smiles
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COC1=C(C(=O)OC)C=CC(=C1)OC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CCOCC
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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[NH4+].[Cl-]
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Type
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CUSTOM
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Details
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Stir the cloudy mixture for 10 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to seal the flask
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Type
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CUSTOM
|
Details
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Insert a needle into the septum as a vent and flush the round bottom flask with nitrogen for about 10 minutes
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Duration
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10 min
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Type
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ADDITION
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Details
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Add anhydrous ether (80 mL), followed by the drop wise addition of n-butyllithium in hexane (1.6M, 12.2 mL)
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Type
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ADDITION
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Details
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add this drop wise to the reaction mixture
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Type
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ADDITION
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Details
|
After the addition
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Type
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STIRRING
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Details
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stir the reaction mixture for about 3 minutes longer
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Duration
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3 min
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Type
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ADDITION
|
Details
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Pour the reaction mixture into a separatory funnel
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Type
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CUSTOM
|
Details
|
to separated
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Type
|
DRY_WITH_MATERIAL
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Details
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dry the top ether layer with about 5 g anhydrous Na2SO4
|
Type
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FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in a rotary evaporator to dryness at 35-40° C. under 400 mbar
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |